3-Allyl-1-methylnaphthalen-2-ol
Description
Overview of Naphthalene (B1677914) and Naphthol Core Structures in Organic Chemistry
Naphthalene (C₁₀H₈) is the simplest polycyclic aromatic hydrocarbon, consisting of two fused benzene (B151609) rings. This bicyclic aromatic system is a fundamental building block in organic chemistry. ekb.egijrpr.com The fusion of the two rings results in a planar molecule with a delocalized π-electron system, which imparts distinct reactivity and stability. Naphthalene and its derivatives are obtained from coal tar and petroleum and serve as precursors for a vast array of chemicals. ijrpr.comnih.gov
Naphthols are derivatives of naphthalene that contain a hydroxyl (-OH) group, analogous to phenols in the benzene series. There are two primary isomers: 1-naphthol (B170400) and 2-naphthol (B1666908), differing in the position of the hydroxyl group on the naphthalene rings. The hydroxyl group significantly influences the chemical reactivity of the naphthalene ring system, activating it towards electrophilic substitution reactions and providing a handle for further functionalization. nih.gov Naphthols are key intermediates in the synthesis of dyes, pigments, pharmaceuticals, and agrochemicals. pharmaguideline.com
The naphthalene scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs. ekb.egnih.gov Its rigid and lipophilic nature allows it to effectively interact with biological targets. mdpi.com Examples of naphthalene-based drugs include the non-steroidal anti-inflammatory drug (NSAID) Naproxen and the antifungal agent Terbinafine. nih.govlifechemicals.com The versatility of the naphthalene core allows for structural modifications that can modulate the pharmacological activity of the resulting compounds. mdpi.com
The Role of Allylated and Methylated Naphthol Derivatives as Synthetic Scaffolds
The introduction of allyl and methyl groups to the naphthol core, as seen in 3-Allyl-1-methylnaphthalen-2-ol, provides valuable synthetic handles for constructing more complex molecular architectures.
Allylated Naphthols: The allyl group is a particularly useful functional group in organic synthesis. The double bond of the allyl group can participate in a wide range of reactions, including addition reactions, oxidations, and metathesis. Furthermore, the allylic position is reactive and can be functionalized. A key reaction of allyl aryl ethers, which can be formed from naphthols, is the Claisen rearrangement. wikipedia.orgorganic-chemistry.org This pericyclic reaction involves the thermal or Lewis acid-catalyzed rearrangement of an allyl aryl ether to an ortho-allyl phenol (B47542) (or naphthol). organic-chemistry.orgrsc.org This reaction is a powerful tool for the stereospecific formation of carbon-carbon bonds. The enantioselective Claisen rearrangement of allyl 2-naphthyl ethers has been achieved using chiral catalysts, leading to optically active allyl-substituted naphthols. rsc.orgnih.gov These chiral building blocks are of significant interest in asymmetric synthesis. The allyl moiety itself is found in many natural products with demonstrated biological activity. nih.gov
Methylated Naphthols: The methyl group, while seemingly simple, also plays a crucial role in modifying the properties of the naphthol scaffold. It can influence the electronic properties of the aromatic system through inductive effects and hyperconjugation. Sterically, the methyl group can direct the regioselectivity of subsequent reactions and affect the conformation of the molecule, which can be critical for biological activity. For instance, the position of a methyl group on the naphthalene ring can influence the metabolic pathways and ultimate biological effects of the compound. ekb.eg
The combination of both allyl and methyl groups on a naphthol scaffold, as in this compound, creates a multifunctional platform. The hydroxyl group can be used for ether or ester formation, the allyl group for a variety of carbon-carbon bond-forming reactions, and the methyl group to fine-tune the steric and electronic environment. This trifunctionalized core is a promising starting point for the synthesis of diverse compound libraries for screening in drug discovery and materials science.
Current Research Trajectories and Potential Areas of Exploration for this compound
While specific research on this compound is not yet extensive, the broader field of functionalized naphthalene chemistry provides clear indicators of potential research directions.
Synthetic Applications: A primary area of exploration will likely be the use of this compound as a synthetic intermediate. The reactivity of the allyl group can be harnessed for various transformations. For example, oxidation of the allyl group could lead to the corresponding aldehyde, carboxylic acid, or epoxide, each of which is a valuable synthetic precursor. The double bond could also participate in cycloaddition reactions or be used in cross-coupling reactions to introduce further complexity. The hydroxyl group could be used as a directing group for ortho-metalation, allowing for the introduction of substituents at the 4-position.
Medicinal Chemistry: Given the prevalence of the naphthalene scaffold in bioactive molecules, this compound is a strong candidate for derivatization and biological screening. mdpi.comijpsjournal.com The combination of lipophilic (naphthalene, allyl, methyl) and hydrophilic (hydroxyl) features suggests that its derivatives could have interesting pharmacokinetic properties. Potential areas of investigation include its use as a scaffold for developing new anticancer, antimicrobial, anti-inflammatory, or antiviral agents. ekb.egnih.gov The synthesis of a library of compounds based on this core structure, with variations in the substituents, would be a logical step in exploring its medicinal chemistry potential.
Materials Science: Naphthalene-based compounds have found applications in materials science, for example, in the development of organic light-emitting diodes (OLEDs) and other electronic materials. bohrium.comacs.org The specific substitution pattern of this compound could lead to derivatives with interesting photophysical or electronic properties. The allyl group, for instance, could be used for polymerization to create novel polymers with a naphthalene-containing backbone.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H14O |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
1-methyl-3-prop-2-enylnaphthalen-2-ol |
InChI |
InChI=1S/C14H14O/c1-3-6-12-9-11-7-4-5-8-13(11)10(2)14(12)15/h3-5,7-9,15H,1,6H2,2H3 |
InChI Key |
PXCDLJPONRYJLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC2=CC=CC=C12)CC=C)O |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 3 Allyl 1 Methylnaphthalen 2 Ol
Reactivity of the Naphthalene (B1677914) Core
The naphthalene core, activated by the hydroxyl and methyl groups, is the primary site for electrophilic aromatic substitution and can also participate in oxidation and reduction reactions.
The hydroxyl (-OH) and methyl (-CH₃) groups are activating, ortho-, para-directing groups in electrophilic aromatic substitution reactions. The allyl group is a deactivating group. In 3-Allyl-1-methylnaphthalen-2-ol, the C4 position is the most likely site for electrophilic attack due to the strong activating and directing effect of the adjacent hydroxyl group at C2 and the methyl group at C1. The positions on the second aromatic ring are less activated.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For instance, nitration would be expected to yield 4-nitro-3-allyl-1-methylnaphthalen-2-ol as the major product. The conditions for such reactions on naphthalene systems are well-established. youtube.comrsc.org The mechanism for electrophilic substitution on naphthalene involves the formation of a resonance-stabilized carbocation intermediate, known as a naphthalenonium ion. youtube.com The stability of this intermediate determines the preferred position of substitution.
| Reaction | Reagents | Major Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 4-Nitro-3-allyl-1-methylnaphthalen-2-ol |
| Bromination | Br₂, FeBr₃ | 4-Bromo-3-allyl-1-methylnaphthalen-2-ol |
| Sulfonation | Fuming H₂SO₄ | 3-Allyl-1-methyl-2-hydroxynaphthalene-4-sulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl-3-allyl-1-methylnaphthalen-2-ol |
The naphthalene ring system can undergo oxidation, though this often requires harsh conditions and can lead to ring-opening. The presence of the activating hydroxyl and methyl groups can facilitate oxidation. For instance, the atmospheric oxidation of methylnaphthalenes initiated by hydroxyl radicals has been studied, leading to the formation of various oxygenated products. researchgate.net In the case of this compound, oxidation could potentially lead to the formation of quinone-type structures or degradation of the aromatic rings.
Reduction of the naphthalene core, typically achieved through catalytic hydrogenation (e.g., using H₂/Pd, Pt, or Ni) or dissolving metal reductions (e.g., Birch reduction), would yield tetralin or decalin derivatives. The specific product would depend on the reaction conditions. Under milder hydrogenation conditions, it might be possible to selectively reduce one of the aromatic rings, likely the one not bearing the hydroxyl group, to afford a tetralone derivative after tautomerization.
Transformations Involving the Allylic Group
The allyl group is a versatile functional handle, allowing for a wide range of chemical modifications.
The carbon-carbon double bond of the allyl group is susceptible to a variety of addition reactions.
Hydrogenation: Catalytic hydrogenation can selectively reduce the double bond of the allyl group to a propyl group without affecting the aromatic naphthalene core, by using specific catalysts like Wilkinson's catalyst or under carefully controlled conditions with Pd/C.
Epoxidation: The double bond can be converted to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (mCPBA) or other epoxidizing agents such as Oxone. nih.govrsc.org This epoxide is a valuable intermediate for further nucleophilic ring-opening reactions.
Dihydroxylation: Dihydroxylation of the double bond can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions to yield a diol.
| Reaction | Reagents | Product |
|---|---|---|
| Hydrogenation | H₂, Pd/C (controlled) | 1-Methyl-3-propylnaphthalen-2-ol |
| Epoxidation | mCPBA | 3-(Oxiran-2-ylmethyl)-1-methylnaphthalen-2-ol |
| Dihydroxylation | OsO₄, NMO | 3-(2,3-Dihydroxypropyl)-1-methylnaphthalen-2-ol |
The allyl group can participate in various transition metal-catalyzed cross-coupling reactions. rsc.org For instance, palladium-catalyzed reactions such as the Heck, Suzuki, and Stille couplings can be used to form new carbon-carbon bonds at the allylic position. nih.govresearchgate.net These reactions typically require the conversion of the allyl alcohol moiety (after isomerization) or the terminal alkene to a suitable electrophile (e.g., an allyl halide or acetate) or nucleophile (e.g., an allylboronate or allylstannane). nih.gov The development of halogen-bridged methylnaphthyl palladium dimers has provided highly efficient precatalysts for such coupling reactions. nih.gov
Olefin metathesis, catalyzed by ruthenium or molybdenum complexes (e.g., Grubbs' or Schrock catalysts), offers a powerful method for forming new carbon-carbon double bonds. This compound can undergo cross-metathesis with other olefins to generate more complex structures. Ring-closing metathesis could also be envisioned if a second olefinic moiety is introduced into the molecule. The thiol-ene "click" reaction is another efficient transformation for the functionalization of the allyl group, allowing for the introduction of a wide range of sulfur-containing moieties. rsc.orgnih.gov
Reactions of the Hydroxyl Group
The hydroxyl group is a primary site for the chemical modification of this compound, enabling the synthesis of a wide array of derivatives.
Etherification and Esterification Reactions
The nucleophilic character of the hydroxyl group in this compound allows for facile etherification and esterification reactions. These reactions are fundamental in modifying the properties of the molecule, for instance, by introducing protecting groups or functionalities that can direct subsequent transformations.
Etherification: The synthesis of ethers from this compound can be achieved through standard Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a suitable base to form the corresponding naphthoxide, which then acts as a nucleophile, displacing a halide from an alkyl halide. The choice of base and solvent is crucial to ensure efficient conversion and minimize side reactions.
Esterification: The hydroxyl group can be readily converted to an ester. This can be accomplished through several methods, including reaction with carboxylic acids under acidic catalysis (Fischer esterification), or more commonly, with more reactive acylating agents like acid chlorides or anhydrides in the presence of a base. Phase-transfer catalysis has proven to be an efficient method for the esterification of phenols with acid chlorides, offering high yields in short reaction times under mild conditions. researchgate.net For instance, the reaction of a phenol (B47542) with an acid chloride in a biphasic system of aqueous sodium hydroxide (B78521) and an organic solvent like dichloromethane, with a phase-transfer catalyst such as tetrabutylammonium (B224687) chloride, can lead to nearly quantitative yields of the corresponding ester. researchgate.net This methodology is applicable to the esterification of this compound.
The table below summarizes typical conditions for the esterification of phenolic compounds, which are analogous to the expected reactions for this compound.
| Reaction | Reagents | Catalyst/Conditions | Product | Reference |
| Esterification | Carboxylic Acid | Acid (e.g., H₂SO₄), Heat | Naphthyl Ester | google.com |
| Esterification | Acid Chloride | Pyridine or other base | Naphthyl Ester | youtube.com |
| Esterification | Acid Anhydride | Base (e.g., Pyridine) or Acid Catalyst | Naphthyl Ester | |
| Esterification | 3-Chloropropionyl chloride | Phase Transfer Catalyst (e.g., Tetrabutylammonium chloride), NaOH/CH₂Cl₂ | Phenyl acrylate | researchgate.net |
This table presents generalized conditions applicable to phenolic compounds.
Conversion to Other Functional Groups (e.g., O-to-C migrations, dearomatization)
The hydroxyl group of this compound can direct more complex transformations that involve the aromatic system and the allyl group, leading to significant structural changes.
O-to-C Migrations (Claisen Rearrangement): The allyl ether of this compound, formed via etherification, can undergo a thermal or Lewis acid-catalyzed nih.govnih.gov-sigmatropic rearrangement known as the Claisen rearrangement. organic-chemistry.orglibretexts.org This reaction involves the migration of the allyl group from the oxygen atom to an ortho-position on the naphthalene ring, leading to the formation of a C-C bond and a new phenol. libretexts.org The reaction proceeds through a concerted, six-membered cyclic transition state. libretexts.orgbyjus.com If both ortho positions are blocked, the allyl group can migrate to the para position via a subsequent Cope rearrangement. organic-chemistry.org The aromatic Claisen rearrangement is a powerful tool for the synthesis of allyl-substituted phenols and is accompanied by rearomatization of the naphthalene ring system. organic-chemistry.org
In a related transformation, an unprecedented catalytic asymmetric nih.govresearchgate.net O-to-C rearrangement of alkyl 2-allyloxy-1-naphthoates has been achieved using a chiral π-Cu(II) complex. nih.gov This dearomatization strategy provides access to highly functionalized β-naphthalenone derivatives bearing an all-carbon quaternary stereogenic center in high yield and with excellent enantioselectivity. nih.gov
Dearomatization Reactions: The naphthalene core of this compound can undergo dearomatization reactions, converting the flat aromatic system into a three-dimensional structure. These reactions are of significant interest as they provide access to complex molecular architectures found in many natural products.
Several methods for the dearomatization of β-naphthols have been developed:
Oxidative Nucleophilic Substitution: 2-Naphthol (B1666908) can be converted into naphthoquinone monoacetals through oxidative nucleophilic substitution reactions. psu.edu For instance, oxidation of 1-methoxy-2-naphthol in methanol (B129727) can yield 1,1-dimethoxynaphthalen-2(1H)-one in high yield. psu.edu
Hypervalent Iodine Reagents: A catalyst-free intermolecular dearomatization of β-naphthols with a hypervalent-iodine-based nitrooxylating reagent has been reported to produce nitrooxylated β-naphthalenones with a quaternary carbon stereocenter in good to excellent yields. researchgate.net
Electrochemical Dearomatization: A metal-free electrochemical oxidative dearomatization of 2-naphthols can afford naphthalenones via C-O homocoupling and subsequent alkoxylation under mild conditions. nih.gov
p-TsOH-Catalyzed Dearomatization: Intermolecular dearomatization reactions of β-naphthols with disulfurating reagents, catalyzed by p-toluenesulfonic acid (p-TsOH), can produce β-naphthalenones bearing a quaternary carbon stereocenter. rsc.org
Iridium-Catalyzed Intramolecular Dearomatization: An iridium-catalyzed intramolecular asymmetric allylic dearomatization of naphthol derivatives has been developed, leading to the formation of spironaphthalenones. nih.govresearchgate.net
Regiochemical and Stereochemical Control in Derivatization Reactions
Controlling the regioselectivity and stereoselectivity in the derivatization of this compound is crucial for the synthesis of specific isomers and enantiomers, which can have distinct biological activities.
Regiochemical Control: In reactions involving the aromatic ring, such as the Claisen rearrangement, the regioselectivity is generally directed to the ortho position. In the case of this compound, the rearrangement would be expected to occur at the C4 position. The regioselectivity in the nih.govresearchgate.net O-to-C rearrangement of 2-allyloxy-1-naphthoates is influenced by the resonance stability of the corresponding naphthoxy anions. nih.gov
Stereochemical Control: The introduction of chirality during the derivatization of this compound is a key objective in asymmetric synthesis.
Enantioselective Claisen Rearrangement: The first catalytic enantioselective aromatic Claisen rearrangement of allyl 2-naphthyl ethers has been achieved using π-copper(II) complexes with chiral ligands. nih.gov Depending on the ligand and the copper salt used, either the (S)- or (R)-product can be obtained with high enantiomeric excess. nih.gov
Enantioselective Dearomatization: The iridium-catalyzed intramolecular asymmetric allylic dearomatization of naphthol derivatives allows for the construction of an all-carbon quaternary stereocenter with high diastereo- and enantioselectivity. nih.govresearchgate.net Similarly, the catalytic asymmetric hydroxylative dearomatization of 2-naphthols with oxaziridines, using a N,N'-dioxide-scandium(III) complex, yields substituted ortho-quinols with high enantioselectivities. rsc.org The enantioselective nih.govresearchgate.net O-to-C rearrangement of alkyl 2-allyloxy-1/3-naphthoates catalyzed by a chiral π-Cu(II) complex also produces naphthalenone derivatives with an all-carbon quaternary stereogenic center in excellent enantioselectivity. nih.gov A two-step approach involving the formation of an epoxide followed by its nucleophilic opening has been used for the stereoselective synthesis of derivatives of para-mentha-1,2-diol, a strategy that could be adapted for stereoselective derivatization at the allyl group of this compound. mdpi.com
The table below highlights key examples of stereocontrolled reactions applicable to derivatives of this compound.
| Reaction | Catalyst/Reagent | Key Feature | Product | ee/d.r. | Reference |
| Enantioselective Aromatic Claisen Rearrangement | π-Copper(II) complex with chiral ligand | Catalytic, enantioselective C-C bond formation | (S)- or (R)-allyl naphthol | up to 92% ee | nih.gov |
| Enantioselective Hydroxylative Dearomatization | N,N'-dioxide-scandium(III) complex | Catalytic, enantioselective C-O bond formation | ortho-quinol | up to 95:5 er | rsc.org |
| Enantioselective nih.govresearchgate.net O-to-C Rearrangement | Chiral π-Cu(II) complex | Catalytic, dearomatization, quaternary stereocenter | β-naphthalenone | High | nih.gov |
| Iridium-Catalyzed Intramolecular Dearomatization | [{Ir(dbcot)Cl}₂] with THQphos ligand | Chemo-, diastereo-, and enantioselective | Spironaphthalenone | >95:5 C/O, >95:5 d.r., 99% ee | nih.govresearchgate.net |
Mechanistic Studies of Specific Transformations
Understanding the mechanisms of the reactions of this compound is fundamental for optimizing reaction conditions and designing new synthetic strategies.
Claisen Rearrangement: The mechanism of the Claisen rearrangement of allyl phenyl ether has been studied using Bonding Evolution Theory (BET), which combines topological analysis of the electron localization function (ELF) and catastrophe theory. rsc.org This concerted nih.govnih.gov-sigmatropic rearrangement proceeds through a six-membered, chair-like transition state. libretexts.org The reaction is intramolecular, as confirmed by crossover experiments. nih.gov DFT calculations suggest that catalytic enantioselective Claisen rearrangements proceed stepwise via tight-ion-pair intermediates, with the cleavage of the C-O bond being the rate-determining step. nih.gov
nih.govresearchgate.net O-to-C Rearrangement: Mechanistic studies, including crossover experiments, indicate that the enantioselective nih.govresearchgate.net O-to-C rearrangement of alkyl 2-allyloxy-1/3-naphthoates is an intramolecular process that likely involves a tight ion pair intermediate. nih.gov X-ray crystallographic analysis of the chiral π-Cu(II) catalyst has provided evidence for a π-cation interaction between the aromatic substituent of the ligand and the Cu(II) center, which is crucial for enantiocontrol. nih.gov
Atmospheric Oxidation of Naphthalene Derivatives: While not a synthetic transformation in the traditional sense, studies on the atmospheric oxidation of related compounds like 2-methylnaphthalene (B46627) and 2,7-dimethylnaphthalene (B47183) provide insights into the reactivity of the naphthalene core. researchgate.net The oxidation is typically initiated by the addition of an OH radical to the aromatic ring, followed by reactions with molecular oxygen. researchgate.net These studies highlight the different potential pathways for the degradation of the aromatic system, which can involve the formation of radical adducts, peroxy radicals, and subsequent ring-opening or ring-closing reactions. researchgate.net
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 3 Allyl 1 Methylnaphthalen 2 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework of a molecule.
One-dimensional (1D) NMR spectroscopy, including ¹H and ¹³C NMR, offers fundamental information about the chemical environment of each proton and carbon atom in 3-Allyl-1-methylnaphthalen-2-ol.
The ¹H NMR spectrum would reveal distinct signals for each unique proton. The aromatic protons on the naphthalene (B1677914) ring would appear in the downfield region, typically between 7.0 and 8.5 ppm, with their splitting patterns (multiplicity) indicating their coupling to adjacent protons. The protons of the allyl group would show characteristic signals: the vinyl protons in the 5.0-6.0 ppm region and the methylene (B1212753) protons adjacent to the aromatic ring around 3.5 ppm. The methyl group protons would appear as a sharp singlet in the upfield region, likely around 2.5 ppm. The hydroxyl proton would present as a broad singlet, the chemical shift of which can vary.
The ¹³C NMR spectrum provides information on the carbon skeleton. The aromatic and vinylic carbons would resonate in the downfield region (110-150 ppm). The carbon of the methyl group would be found in the upfield region (around 20 ppm), while the allylic methylene carbon would appear at approximately 30-40 ppm. The carbon bearing the hydroxyl group would be observed in the 145-155 ppm range.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Technique | Predicted Chemical Shift (ppm) | Notes |
| Aromatic Protons | ¹H NMR | 7.0 - 8.5 | Multiplicity depends on substitution pattern. |
| Vinylic Protons (Allyl) | ¹H NMR | 5.0 - 6.0 | Complex multiplicity due to coupling. |
| Methylene Protons (Allyl) | ¹H NMR | ~3.5 | Typically a doublet. |
| Methyl Protons | ¹H NMR | ~2.5 | Singlet. |
| Hydroxyl Proton | ¹H NMR | Variable | Broad singlet. |
| Aromatic/Vinylic Carbons | ¹³C NMR | 110 - 155 | |
| Methylene Carbon (Allyl) | ¹³C NMR | 30 - 40 | |
| Methyl Carbon | ¹³C NMR | ~20 |
Note: These are predicted values based on standard functional group ranges. Actual experimental values may vary.
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing through-bond and through-space correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, COSY would show correlations between adjacent protons on the naphthalene ring and within the allyl group, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon atoms to their attached protons. This technique would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds away. This is particularly powerful for connecting different fragments of the molecule. For instance, it would show correlations from the allylic methylene protons to carbons in the naphthalene ring, confirming the position of the allyl group at C3. It would also show correlations from the methyl protons to C1 and C2 of the naphthalene ring, confirming the methyl group's location.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio of the parent ion, allowing for the unambiguous determination of the molecular formula. For this compound (C₁₄H₁₄O), the expected exact mass would be precisely calculated and compared to the experimental value, typically with an error of less than 5 ppm.
Table 2: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₄H₁₄O |
| Exact Mass | 198.1045 g/mol |
| Common Ion Adducts | [M+H]⁺, [M+Na]⁺, [M-H]⁻ |
Furthermore, the fragmentation pattern observed in the mass spectrum gives valuable structural information. Common fragmentation pathways for this molecule might include the loss of the allyl group or cleavage of the methyl group, leading to characteristic fragment ions that help to piece together the molecular structure.
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound would exhibit several characteristic absorption bands that confirm its key structural features.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Appearance |
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Broad, Strong |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium, Sharp |
| Alkene C-H (Allyl) | C-H Stretch | 3050 - 3080 | Medium, Sharp |
| Alkane C-H (Methyl/Allyl) | C-H Stretch | 2850 - 3000 | Medium to Strong |
| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium to Weak, Multiple Bands |
| Alkene C=C (Allyl) | C=C Stretch | 1640 - 1680 | Medium |
| Phenolic C-O | C-O Stretch | 1200 - 1260 | Strong |
The presence of a broad band in the 3200-3600 cm⁻¹ region is a clear indicator of the hydroxyl group. Absorptions just above 3000 cm⁻¹ confirm the aromatic and alkene C-H bonds, while those just below 3000 cm⁻¹ correspond to the aliphatic C-H bonds of the methyl and allyl groups.
Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, GC)
Chromatographic techniques are essential for the separation, isolation, and purity assessment of organic compounds.
High-Performance Liquid Chromatography (HPLC): HPLC is widely used to determine the purity of a sample of this compound. By using a suitable stationary phase (e.g., C18) and mobile phase, a single sharp peak in the chromatogram would indicate a high degree of purity. HPLC can also be used on a preparative scale to isolate the compound from a reaction mixture.
Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), is another powerful tool for assessing purity. The compound would be vaporized and passed through a column, and its retention time would be characteristic of the molecule. The coupled mass spectrometer would simultaneously provide mass data, further confirming the identity of the peak and any potential impurities.
These chromatographic methods are vital in ensuring that the material being analyzed by spectroscopic techniques is a single, pure compound, thereby guaranteeing the reliability of the structural elucidation.
Computational and Theoretical Investigations of 3 Allyl 1 Methylnaphthalen 2 Ol
Quantum Chemical Calculations on Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the electronic structure and bonding of 3-Allyl-1-methylnaphthalen-2-ol. These methods, rooted in the principles of quantum mechanics, can map the electron density distribution within the molecule, revealing the nature of its chemical bonds and the regions susceptible to electrophilic or nucleophilic attack.
The electronic properties of aromatic systems like the naphthalene (B1677914) core in this compound are of particular interest. Calculations can determine the extent of π-electron delocalization across the fused rings and how the allyl and methyl substituents influence this delocalization. The hydroxyl group, being a strong electron-donating group, significantly affects the electronic landscape of the naphthalene ring, enhancing the electron density, particularly at the ortho and para positions. The allyl group, with its own π-system, can also participate in conjugation, further modifying the electronic properties.
Key parameters derived from these calculations include molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are crucial in predicting the molecule's reactivity, as they govern its ability to donate or accept electrons in chemical reactions. For instance, a higher HOMO energy suggests a greater propensity to act as an electron donor.
Density Functional Theory (DFT) Studies of Reactivity and Reaction Mechanisms
Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying the reactivity and reaction mechanisms of organic molecules. DFT methods offer a good balance between accuracy and computational cost, making them suitable for investigating complex systems like this compound.
Table 1: Key Reactivity Descriptors from DFT
| Descriptor | Symbol | Description |
| Ionization Potential | IP | The minimum energy required to remove an electron from a molecule. |
| Electron Affinity | EA | The energy released when an electron is added to a molecule. |
| Chemical Potential | μ | The escaping tendency of electrons from a system in equilibrium. |
| Absolute Electronegativity | χ | A measure of the power of an atom or group of atoms to attract electrons. |
| Molecular Hardness | η | A measure of the resistance to a change in the number of electrons. |
| Molecular Softness | S | The reciprocal of hardness, indicating a higher reactivity. |
| Electrophilicity Index | ω | A measure of the electrophilic character of a species. |
These descriptors, when calculated for this compound, would allow for a detailed understanding of its reactivity profile. For example, the electrophilicity index could predict its behavior in reactions with nucleophiles.
Theoretical Prediction of Spectroscopic Parameters and Conformational Analysis
Computational methods are instrumental in predicting and interpreting the spectroscopic properties of molecules. For this compound, theoretical calculations can simulate its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These predicted spectra can be compared with experimental data to confirm the molecule's structure or to assign specific spectral features to certain molecular vibrations or electronic transitions.
Conformational analysis is another critical area where theoretical calculations are applied. nih.govresearchgate.netnih.govresearchgate.netspringernature.com The allyl group in this compound can rotate around the single bond connecting it to the naphthalene ring, leading to different spatial arrangements or conformers. Quantum mechanical methods can be used to calculate the potential energy surface of the molecule as a function of this rotation, identifying the most stable conformers and the energy barriers between them. researchgate.netspringernature.com Understanding the conformational preferences is essential as different conformers can exhibit different reactivity and spectroscopic properties.
For instance, DFT calculations at a certain level of theory (e.g., B3LYP with a specific basis set) can be used to optimize the geometries of different conformers and calculate their relative energies. nih.gov This information is crucial for understanding the molecule's behavior in solution, where it may exist as a mixture of conformers. nih.govspringernature.com
Reaction Pathway Analysis and Transition State Modeling
A significant application of computational chemistry is the elucidation of reaction mechanisms. For this compound, a particularly relevant reaction is the Claisen rearrangement, a byjus.combyjus.com-sigmatropic rearrangement that allyl aryl ethers can undergo. byjus.comlibretexts.orgorganic-chemistry.orgnih.gov While the starting material is a phenol (B47542), its corresponding allyl ether is the precursor for such a rearrangement. Theoretical studies on the Claisen rearrangement of allyl naphthyl ethers provide a model for understanding potential intramolecular transformations of the allyl group in similar systems. nih.gov
DFT calculations can be used to map the entire reaction pathway, from reactants to products, through the transition state. nih.gov The transition state is a high-energy, transient species that represents the energy maximum along the reaction coordinate. By locating and characterizing the transition state, chemists can determine the activation energy of the reaction, which is a key factor in determining the reaction rate.
A study on the enantioselective aromatic Claisen rearrangement of allyl 2-naphthyl ethers catalyzed by copper(II) complexes utilized DFT calculations to investigate the reaction mechanism. nih.gov The calculations suggested a stepwise pathway involving tight-ion-pair intermediates. nih.gov The potential energy profiles for the formation of different enantiomeric products were calculated, providing insight into the origin of the observed enantioselectivity. nih.gov
Table 2: Example of Calculated Parameters in Reaction Pathway Analysis
| Parameter | Description |
| Activation Energy (ΔG‡) | The energy barrier that must be overcome for a reaction to occur. |
| Reaction Energy (ΔG_rxn) | The overall free energy change of the reaction. |
| Transition State Geometry | The molecular structure at the highest point on the reaction pathway. |
| Imaginary Frequency | A vibrational mode with a negative frequency, characteristic of a transition state. |
Such analyses, if applied to transformations of this compound, could predict the feasibility of various reactions and guide the design of experiments to achieve desired outcomes.
In Silico Design of Novel Transformations
The insights gained from computational studies on the electronic structure, reactivity, and reaction pathways of this compound can be leveraged for the in silico design of novel chemical transformations. By computationally screening different reagents and reaction conditions, it is possible to identify promising new reactions before any experiments are conducted in the laboratory.
For example, based on the calculated electronic properties, one could predict the regioselectivity of electrophilic aromatic substitution reactions on the naphthalene ring. The model of the Claisen rearrangement pathway could be used to explore how modifications to the substituents on the naphthalene ring or the allyl group might alter the reaction's feasibility and stereochemical outcome.
Furthermore, computational methods can be used to design catalysts that could facilitate new transformations. By modeling the interaction of this compound with a potential catalyst, it is possible to design catalysts with improved activity and selectivity. This in silico approach accelerates the discovery of new reactions and the development of more efficient synthetic routes.
Applications of 3 Allyl 1 Methylnaphthalen 2 Ol in Complex Organic Synthesis and Material Science
As a Versatile Building Block in the Synthesis of Functionalized Naphthalene (B1677914) Derivatives
Theoretically, the 3-Allyl-1-methylnaphthalen-2-ol scaffold is primed for a variety of chemical transformations, making it a potentially versatile building block. The allyl group can undergo a plethora of reactions, including isomerization, oxidation, and addition reactions, to introduce diverse functionalities. The hydroxyl group offers a handle for etherification, esterification, and conversion to other functional groups. Furthermore, the naphthalene ring itself is susceptible to electrophilic substitution reactions.
Table 1: Potential Functionalization Reactions of this compound (Hypothetical)
| Functional Group | Potential Reaction | Potential Product Class |
| Allyl Group | Isomerization | Propenylnaphthalene derivatives |
| Oxidation (e.g., ozonolysis) | Naphthalenyl-acetaldehyde derivatives | |
| Dihydroxylation | Naphthalenyl-propanediol derivatives | |
| Epoxidation | Oxiranylpropyl-naphthalene derivatives | |
| Hydroxyl Group | Etherification | Alkoxy-naphthalenes |
| Esterification | Naphthyl esters | |
| Conversion to triflate | Precursors for cross-coupling reactions | |
| Naphthalene Ring | Electrophilic Aromatic Substitution | Halogenated, nitrated, or sulfonated derivatives |
Precursor for the Development of Chiral Ligands and Catalysts
The presence of a stereogenic center, which could potentially be introduced via asymmetric synthesis of the molecule itself or through subsequent modification of the allyl group, suggests that this compound could serve as a precursor for chiral ligands. Naphthalene-based chiral ligands, such as BINOL and its derivatives, are cornerstones in asymmetric catalysis. The combination of the rigid naphthalene backbone and the strategically placed functional groups in this compound could, in principle, be exploited to create novel ligand architectures.
Nevertheless, a search of the scientific literature does not yield any instances of this compound being used for the synthesis of chiral ligands or catalysts. The development of new chiral ligands is a dynamic area of research, but this particular compound has not yet been explored for this purpose.
Intermediate in the Preparation of Advanced Organic Materials (e.g., polymeric systems)
The allyl and hydroxyl functionalities of this compound make it a theoretical candidate for the synthesis of polymers. The allyl group can participate in addition polymerization, while the hydroxyl group could be utilized in condensation polymerization schemes. Naphthalene-containing polymers are known for their high thermal stability, chemical resistance, and unique optical and electronic properties.
Despite this potential, there are no published studies that describe the use of this compound as a monomer or an intermediate in the preparation of polymeric systems or other advanced organic materials. Research in the field of naphthalene-based polymers has focused on other, more readily available, monomers.
Role in the Construction of Fused Polycyclic Aromatic Hydrocarbons (PAHs)
The structure of this compound contains a pre-existing naphthalene core, which could theoretically be extended to form larger, fused polycyclic aromatic hydrocarbons (PAHs). The allyl group, through cyclization and aromatization reactions, could potentially be used to construct an additional aromatic ring.
However, the scientific literature lacks any reports on the use of this compound as a precursor for the synthesis of fused PAHs. Established synthetic routes to complex PAHs typically employ different starting materials and strategies.
Conclusion and Future Research Directions
Summary of Key Research Advancements in 3-Allyl-1-methylnaphthalen-2-ol Chemistry
Direct research on this compound is limited in publicly accessible literature. However, advancements in the broader field of naphthol chemistry provide a solid foundation for understanding its potential. The primary synthetic route to this compound is anticipated to be the Claisen rearrangement of an allyl ether of 1-methylnaphthalen-2-ol. The Claisen rearrangement is a powerful, thermally-induced or acid-catalyzed nih.govnih.gov-sigmatropic rearrangement that is a cornerstone of C-C bond formation in aromatic systems. wikipedia.orgorganic-chemistry.orgucla.edu Research into the Claisen rearrangement of various allyl naphthyl ethers has demonstrated the feasibility of synthesizing ortho-allyl phenols and naphthols. nih.govrsc.org These studies, while not specifically examining the 1-methyl substituted variant, establish the fundamental principles that would govern the synthesis of this compound.
Key advancements in related areas include the development of catalytic and enantioselective Claisen rearrangements. For instance, the use of copper(II) complexes has been shown to catalyze the enantioselective aromatic Claisen rearrangement of allyl 2-naphthyl ethers, offering a pathway to chiral allyl-substituted naphthols. nih.gov This suggests that future research could lead to the stereocontrolled synthesis of this compound, a significant step towards its application in areas requiring specific stereoisomers.
Identification of Emerging Synthetic Strategies and Reaction Pathways
Beyond the classical thermal Claisen rearrangement, several emerging synthetic strategies can be envisaged for the preparation of this compound and its derivatives.
Catalytic Asymmetric Dearomatization-Rearomatization: Recent progress in the catalytic asymmetric dearomatization of naphthols offers a potential alternative synthetic route. rsc.orgnih.govrsc.org These methods often involve the use of a chiral catalyst to induce a dearomatizing functionalization, followed by a rearomatization step that can introduce substituents at specific positions. While not yet applied to the synthesis of this specific molecule, this strategy could provide access to enantiomerically enriched derivatives.
Palladium-Catalyzed α-Arylation/Aromatization: A palladium-catalyzed cascade reaction involving intramolecular α-arylation of a suitable precursor followed by aromatization has been developed for the synthesis of polysubstituted 2-naphthols. bohrium.com Adapting this methodology could provide a convergent and efficient route to the 1-methyl-2-naphthol (B91520) core, which could then be allylated and rearranged.
Multi-component Reactions: One-pot, multi-component reactions are an increasingly important tool in synthetic chemistry for building molecular complexity in a single step. ijcmas.com The development of a three-component reaction involving a suitable naphthalene (B1677914) precursor, an allyl source, and a methylating agent could represent a highly efficient, atom-economical approach to this compound.
Exploration of Undiscovered Reactivity Patterns for Further Derivatization
The structure of this compound presents multiple reactive sites for further derivatization, opening up a wide array of potential chemical transformations.
Reactions of the Hydroxyl Group: The phenolic hydroxyl group is a versatile handle for a variety of reactions. It can undergo etherification, esterification, and conversion to a triflate for cross-coupling reactions. These transformations would allow for the introduction of a wide range of functional groups, modifying the electronic properties and steric environment of the molecule.
Reactions of the Allyl Group: The allyl group is another key functional handle. It can participate in a variety of reactions, including:
Oxidation: The double bond can be oxidized to form an epoxide, diol, or be cleaved to an aldehyde.
Addition Reactions: Halogens, hydrogen halides, and other electrophiles can be added across the double bond.
Cross-Coupling Reactions: The allyl group can potentially participate in transition metal-catalyzed cross-coupling reactions.
Isomerization: The double bond can be isomerized to the thermodynamically more stable internal position, creating a propenyl-substituted naphthol.
Electrophilic Aromatic Substitution: The naphthalene ring itself is susceptible to electrophilic aromatic substitution. chempedia.infowordpress.comrsc.org The directing effects of the hydroxyl, methyl, and allyl groups would influence the position of further substitution, allowing for the synthesis of a diverse library of polysubstituted naphthalene derivatives. The hydroxyl group is a strong activating group, directing electrophiles to the ortho and para positions. The methyl and allyl groups are also activating and ortho-, para-directing. The interplay of these directing effects would need to be carefully considered in any synthetic plan.
Future Perspectives on Applications in Novel Chemical Synthesis and Material Development
While specific applications for this compound have not yet been reported, the structural motifs present in the molecule suggest a range of potential uses in both chemical synthesis and materials science.
Building Blocks for Complex Molecules: The multiple functional groups on this compound make it an attractive building block for the synthesis of more complex molecules, including natural products and pharmacologically active compounds. researchgate.netrmit.edu.vn The ability to selectively manipulate the hydroxyl and allyl groups, as well as the naphthalene core, provides a high degree of synthetic flexibility.
Polymer and Materials Science: Naphthalene derivatives are known to be useful components in polymers and other materials due to their rigidity and electronic properties. The allyl group of this compound could be used as a monomer for polymerization or as a cross-linking agent. The naphthalene core could impart desirable thermal and optical properties to the resulting materials. For instance, functionalized naphthols have been investigated for applications in organic light-emitting diodes (OLEDs) and other electronic devices.
Ligand Development: The naphthol moiety is a common feature in chiral ligands used in asymmetric catalysis. Derivatization of this compound could lead to the development of novel ligands with unique steric and electronic properties, potentially enabling new catalytic transformations.
Q & A
Q. How can researchers design degradation studies to assess environmental persistence of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
